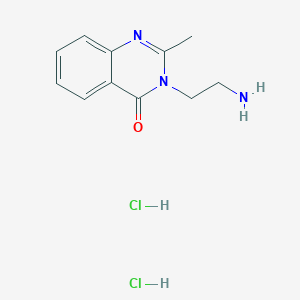
3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its quinazolinone core structure, which is known for its biological activity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate halide (e.g., bromoethylamine) reacts with the quinazolinone intermediate.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or similar reagents.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Halides, tosylates, and mesylates are typical reagents for substitution reactions.
Major Products
Oxidation: Imine or oxime derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its quinazolinone core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The quinazolinone scaffold is a common motif in drug design, and modifications to the aminoethyl and methyl groups can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of target proteins. The aminoethyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions.
類似化合物との比較
Similar Compounds
2-Methyl-3,4-dihydroquinazolin-4-one: Lacks the aminoethyl group, resulting in different reactivity and biological activity.
3-(2-Hydroxyethyl)-2-methyl-3,4-dihydroquinazolin-4-one: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different chemical properties and applications.
3-(2-Aminoethyl)-2-phenyl-3,4-dihydroquinazolin-4-one:
Uniqueness
The presence of both the aminoethyl and methyl groups in 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride provides a unique combination of reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-(2-aminoethyl)-2-methylquinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12;;/h2-5H,6-7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQXQSRPNJHQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
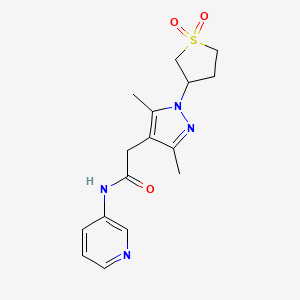
![4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2978570.png)
![(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2978572.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2978575.png)
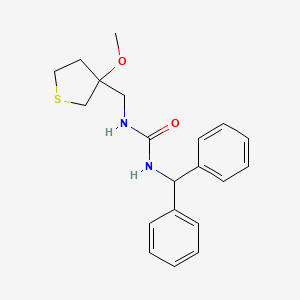
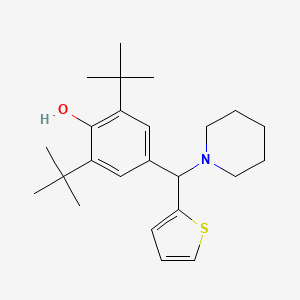
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2978584.png)
![1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2978585.png)
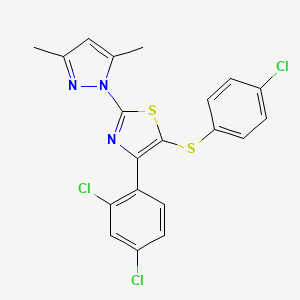
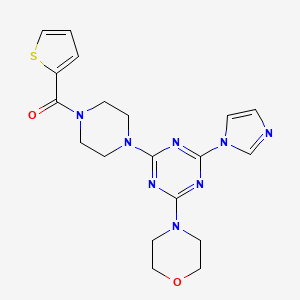
![4-[5-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B2978588.png)
![3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole](/img/structure/B2978591.png)
![[(7S)-5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/structure/B2978592.png)
